molecular formula C22H21BrN4O2 B11225993 7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225993
M. Wt: 453.3 g/mol
InChI Key: UMLZQACGTNICFD-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyethyl group, and a phenyl group attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then further modified to introduce the bromophenyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and minimizing by-products and waste. The process may also involve automated systems to ensure consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrrolopyrimidine core

Properties

Molecular Formula

C22H21BrN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21BrN4O2/c1-28-19(29-2)12-24-21-20-18(15-6-4-3-5-7-15)13-27(22(20)26-14-25-21)17-10-8-16(23)9-11-17/h3-11,13-14,19H,12H2,1-2H3,(H,24,25,26)

InChI Key

UMLZQACGTNICFD-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4)OC

Origin of Product

United States

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